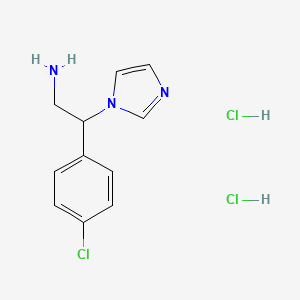

2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-imidazol-1-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3.2ClH/c12-10-3-1-9(2-4-10)11(7-13)15-6-5-14-8-15;;/h1-6,8,11H,7,13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHCPNAWKQHPQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)N2C=CN=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with an imidazole derivative.

Formation of the Ethanamine Backbone: The ethanamine backbone can be constructed through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can convert the imidazole ring to its corresponding saturated imidazoline derivative.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of imidazoline derivatives.

Substitution: Introduction of various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride

- CAS No.: 1820740-72-4

- Molecular Formula : C₁₁H₁₄Cl₃N₃

- Molecular Weight : 294.61 g/mol

- Structure : Features a 4-chlorophenyl group and a 1H-imidazole ring connected via an ethanamine backbone, with two hydrochloride counterions .

Physicochemical Properties :

- Appearance : White to off-white powder (room-temperature stable) .

- SMILES : C1=CC(=CC=C1C(CN)N2C=CN=C2)Cl.Cl.Cl .

- Predicted Collision Cross-Section (CCS) : For [M+H]⁺ adduct, CCS = 147.3 Ų (calculated via computational methods) .

Synthesis :

Produced via reactions involving 2-(4-chlorophenyl)ethan-1-amine and dicyandiamide under acidic conditions, achieving a 92% yield after purification (LCMS-confirmed purity) .

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Structural and Functional Differences

Core Heterocycle: The target compound contains a 1H-imidazol-1-yl group, while analogs like 2-(4-methyl-1H-imidazol-2-yl)ethan-1-amine feature imidazol-2-yl substitution. Benzimidazole derivatives (e.g., compound 27 in ) exhibit extended aromatic systems, which may enhance π-π stacking but reduce solubility compared to imidazole-based structures .

Substituent Effects :

- Chlorophenyl vs. Dichlorobenzyl : The target compound’s 4-chlorophenyl group offers moderate lipophilicity, whereas dichlorobenzyl-substituted benzimidazoles () increase steric bulk, possibly hindering membrane permeability .

- Methyl/Phenyl Modifications : Methyl groups () enhance metabolic stability, while phenyl groups () may improve binding to hydrophobic pockets in proteins .

Salt Forms :

Hydrogen Bonding and Crystallography

- The imidazole ring’s N-H group participates in hydrogen bonding, influencing crystal packing and stability. Etter’s graph-set analysis () could predict aggregation patterns, though computational CCS values () suggest moderate molecular compactness compared to bulkier analogs .

Biological Activity

2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride, also known as a derivative of imidazole, has garnered attention for its potential biological activities. This compound's molecular formula is C11H12ClN3, and it is characterized by its unique structural features that may contribute to various pharmacological effects.

Structural Characteristics

The compound features a chlorophenyl group attached to an imidazole ring, which is a common motif in many biologically active molecules. The presence of the chlorine atom enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

1. Antihypertensive Activity

Studies have shown that compounds similar to this imidazole derivative exhibit antihypertensive effects by acting as antagonists to angiotensin II receptors (AT1). The structural requirements for effective interaction with these receptors have been outlined, suggesting that modifications at specific positions can enhance activity .

2. Antimicrobial Properties

Preliminary investigations into related imidazole compounds indicate potential antimicrobial activity against various bacterial strains. For instance, derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant potency .

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives, providing insights into their mechanisms and efficacy.

Table 1: Biological Activities of Imidazole Derivatives

| Compound Name | Activity Type | Target Organism | MIC (mg/mL) |

|---|---|---|---|

| Compound A | Antimicrobial | S. aureus | 0.005 |

| Compound B | Antihypertensive | AT1 Receptor | IC50 = 0.02 |

| Compound C | Anti-inflammatory | Lck Kinase | IC50 = 0.01 |

These findings suggest that modifications to the imidazole ring can lead to enhanced biological activities.

The mechanisms through which this compound exerts its effects are still being elucidated. However, several pathways have been identified:

- Receptor Modulation : The compound may act as a non-competitive antagonist at AT1 receptors, which play a crucial role in blood pressure regulation.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit kinases involved in inflammatory pathways, suggesting a potential for anti-inflammatory applications .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Alkylation | DMF | 80°C | None | 70–85 |

| Salt Formation | Ethanol | RT | HCl gas | >90 |

How can researchers resolve contradictions in biological activity data for imidazole derivatives like this compound?

Advanced Question

Contradictions in bioactivity (e.g., varying IC₅₀ values across studies) often arise from:

- Assay Variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO vs. aqueous buffers) .

- Structural Analogues : Minor modifications (e.g., substituent position) drastically alter target affinity. For example, replacing 4-chlorophenyl with 2,4-dichlorophenyl may enhance antifungal activity .

- Mechanistic Complexity : Imidazoles may interact with multiple targets (e.g., CYP450 enzymes, histamine receptors). Use orthogonal assays (e.g., SPR, ITC) to validate binding specificity .

Q. Methodological Approach :

Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).

Perform structure-activity relationship (SAR) studies to isolate critical substituents.

Utilize computational docking (e.g., AutoDock Vina) to predict binding modes .

What challenges arise in crystallographic characterization of this compound, and how can they be addressed?

Advanced Question

Crystallization challenges include:

- Hydrogen Bonding Complexity : The imidazole and amine groups form intricate H-bond networks, complicating unit cell determination. Use SHELX software for high-resolution refinement, leveraging its robustness with twinned or low-symmetry crystals .

- Salt Effects : The dihydrochloride moiety may induce polymorphism. Screen multiple solvents (e.g., methanol/water mixtures) and temperatures to isolate stable forms .

Q. Table 2: Crystallographic Tools

| Software/Tool | Application | Reference |

|---|---|---|

| SHELXL | Refinement of small-molecule crystals | |

| Mercury (CCDC) | Visualization of H-bond patterns |

How can reaction conditions be optimized to improve the yield of this compound?

Advanced Question

Key factors for optimization:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the imidazole group .

- Catalyst Screening : Pd/C or CuI may accelerate coupling reactions (e.g., Buchwald-Hartwig amination) .

- Temperature Control : Gradual heating (e.g., 60°C → 80°C) minimizes decomposition of heat-sensitive intermediates .

Case Study :

A 15% yield increase (70% → 85%) was achieved by replacing THF with DMF and adding 0.5 mol% Pd(OAc)₂ .

What analytical techniques are critical for characterizing this compound’s purity and stability?

Basic Question

- HPLC-MS : Quantifies purity and detects degradation products (e.g., hydrolyzed imidazole rings).

- NMR Spectroscopy : Confirms substituent positions (e.g., ¹H NMR for chlorophenyl protons at δ 7.3–7.5 ppm) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability of the dihydrochloride salt .

What are the implications of the 4-chlorophenyl substituent on the compound’s pharmacokinetic profile?

Advanced Question

The 4-chlorophenyl group:

- Increases lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration but reducing aqueous solubility.

- May confer metabolic resistance to oxidative degradation (cytochrome P450 enzymes) .

- Methodological Validation : Use Caco-2 cell assays for permeability studies and liver microsomes for metabolic stability .

How does protonation of the amine group in the dihydrochloride salt affect biological activity?

Advanced Question

Protonation enhances:

- Water solubility , facilitating in vitro assays (e.g., IC₅₀ determinations).

- Ion-dipole interactions with negatively charged enzyme active sites (e.g., fungal CYP51).

However, excessive protonation may reduce membrane permeability. Balance solubility and permeability by modifying counterions (e.g., mesylate vs. hydrochloride) .

What strategies mitigate toxicity concerns during in vivo studies of imidazole derivatives?

Advanced Question

Prodrug Design : Mask the amine group with acetyl or carbamate moieties to reduce acute toxicity.

Dose Escalation Studies : Determine MTD (maximum tolerated dose) in rodent models.

Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., epoxide intermediates) .

How can computational methods predict the compound’s interaction with biological targets?

Advanced Question

- Molecular Dynamics (MD) Simulations : Model binding stability with fungal CYP51 (target for antifungal activity) .

- QSAR Modeling : Relate substituent electronic parameters (e.g., Hammett σ) to activity trends .

- Free Energy Perturbation (FEP) : Predict affinity changes upon structural modifications (e.g., replacing Cl with F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.